molecular formula C13H11NO4 B6189553 3,6-dimethyl isoquinoline-3,6-dicarboxylate CAS No. 2648946-22-7

3,6-dimethyl isoquinoline-3,6-dicarboxylate

Cat. No. B6189553
CAS RN: 2648946-22-7
M. Wt: 245.2
InChI Key:
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Description

3,6-Dimethyl isoquinoline-3,6-dicarboxylate (DIQD) is a heterocyclic compound that has been studied for its various biological and medicinal properties. DIQD is a member of the isoquinoline family, which is a group of compounds that are characterized by their aromatic ring structure. The chemical structure of DIQD consists of two fused aromatic rings, one of which is a pyridine ring and the other is a benzene ring. DIQD has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. Additionally, DIQD has been studied for its potential use in drug delivery systems.

Mechanism of Action

The exact mechanism of action of 3,6-dimethyl isoquinoline-3,6-dicarboxylate is not yet fully understood. However, it is believed that this compound may act by binding to certain receptors on the surface of cells and modulating their activity. Additionally, this compound may act by interfering with the activity of certain enzymes, which can affect the activity of certain genes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. For example, this compound has been found to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. Additionally, this compound has been found to have a variety of effects on cell proliferation, gene expression, and enzyme activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,6-dimethyl isoquinoline-3,6-dicarboxylate in laboratory experiments is its low cost and availability. Additionally, this compound can be easily synthesized from commercially available starting materials. However, one of the main limitations of using this compound in laboratory experiments is that its exact mechanism of action is not yet fully understood.

Future Directions

The potential future directions for 3,6-dimethyl isoquinoline-3,6-dicarboxylate research include further studies on its mechanism of action, its potential use in drug delivery systems, and its potential applications in cancer therapy. Additionally, further studies on the effects of this compound on cell proliferation, gene expression, and enzyme activity are needed. Finally, further studies on the structure-activity relationships of this compound and its derivatives are needed in order to better understand its biological and medicinal properties.

Synthesis Methods

3,6-dimethyl isoquinoline-3,6-dicarboxylate can be synthesized from commercially available starting materials. The most common method of synthesis involves the reaction of 3,6-dimethoxy-1,2-dihydro-1,2-dihydroxyisoquinoline with dichloroacetic acid in the presence of a base. This reaction produces this compound as the major product, with other minor products including 3,6-dimethoxy-1,2-dihydro-1,2-dihydroxyisoquinoline and 3,6-dimethoxy-1,2-dihydro-1,2-dihydroxyisoquinoline-dichloroacetate.

Scientific Research Applications

3,6-dimethyl isoquinoline-3,6-dicarboxylate has been studied for its potential applications in scientific research. For example, this compound has been used to study the effects of different drugs on cell proliferation. This compound has also been used to study the effects of different drugs on the expression of certain genes. Additionally, this compound has been used to study the effects of different drugs on the activity of certain enzymes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,6-dimethyl isoquinoline-3,6-dicarboxylate involves the condensation of 3,6-dimethyl isoquinoline with diethyl oxalate followed by hydrolysis of the resulting ester.", "Starting Materials": [ "3,6-dimethyl isoquinoline", "diethyl oxalate", "sodium ethoxide", "water", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate" ], "Reaction": [ "3,6-dimethyl isoquinoline is reacted with diethyl oxalate in the presence of sodium ethoxide to form 3,6-dimethyl isoquinoline-3,6-dicarboxylate.", "The resulting ester is then hydrolyzed with water and hydrochloric acid to form the corresponding acid.", "The acid is then neutralized with sodium bicarbonate and extracted with ethyl acetate to yield 3,6-dimethyl isoquinoline-3,6-dicarboxylate." ] }

CAS RN

2648946-22-7

Molecular Formula

C13H11NO4

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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